Copper phthalate

Description

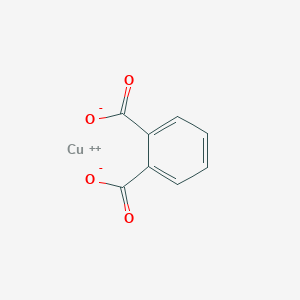

Copper phthalate is a coordination compound formed by the interaction of copper ions (Cu²⁺) with phthalic acid (C₆H₄(COOH)₂). Structurally, it consists of a central copper atom coordinated to phthalate anions, which act as bidentate ligands through their carboxylate groups. This compound is primarily synthesized via aqueous reactions between copper salts (e.g., copper sulfate) and sodium phthalate under controlled pH conditions .

This compound exhibits unique electrochemical and catalytic properties, making it relevant in applications such as corrosion inhibition, electroless copper plating, and polymer stabilization . Its stability in aqueous environments and ability to form stable complexes with polymers have also led to its use in industrial coatings and adhesives . However, its toxicity profile and environmental impact remain understudied compared to other phthalate derivatives .

Propriétés

IUPAC Name |

copper;phthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Cu/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCLWPQCXDSGBU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143079 | |

| Record name | Copper phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10027-30-2 | |

| Record name | Copper phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize copper phthalate’s properties and applications, it is compared below with structurally and functionally analogous compounds, including metal phthalates, copper oxalate, and copper-amino acid chelates.

Structural Analogues: Metal Phthalates

| Property | This compound | Zinc Phthalate | Lead Phthalate |

|---|---|---|---|

| Molecular Formula | Cu(C₈H₄O₄) | Zn(C₈H₄O₄) | Pb(C₈H₄O₄) |

| Solubility | Low in water, soluble in organic solvents | Insoluble in water | Insoluble in water |

| Applications | Corrosion inhibition, electroless plating | PVC plasticizer | Historical use in PVC (now restricted) |

| Toxicity | Moderate (Cu²⁺ leaching risks) | Low (Zn²⁺ less toxic) | High (Pb²⁺ neurotoxicity) |

| Regulatory Status | Limited restrictions | Generally permitted | Banned in most regions |

- Key Differences :

- Copper vs. Zinc Phthalate : Zinc phthalate is less toxic due to the lower bioavailability of Zn²⁺ compared to Cu²⁺, which can catalyze oxidative stress in biological systems .

- Copper vs. Lead Phthalate : Lead phthalate’s high toxicity led to its replacement by safer alternatives, whereas this compound remains niche due to unresolved environmental concerns .

Functional Analogues: Copper Oxalate and Amino Acid Chelates

| Property | This compound | Copper Oxalate | Copper-Amino Acid Chelate |

|---|---|---|---|

| Coordination Mode | Bidentate (carboxylate) | Tetradentate (oxalate) | Polydentate (amino acids) |

| Stability Constant | Moderate (log K ≈ 4.5) | High (log K ≈ 6.8) | Very high (log K > 10) |

| Applications | Polymer stabilization | Magnetic materials | Animal feed additives |

| Environmental Impact | Potential Cu²⁺ leaching | Low (insoluble) | Low (biodegradable) |

- Key Differences: Copper Oxalate: Exhibits higher thermal and chemical stability due to stronger Cu–O bonding, making it suitable for advanced materials over industrial coatings . Copper-Amino Acid Chelates: These chelates are designed for biocompatibility, reducing copper ion release and toxicity, unlike this compound .

Electrochemical and Quantum Chemical Properties

Evidence from electrochemical impedance spectroscopy (EIS) and quantum chemical calculations highlights this compound’s role in corrosion inhibition. Compared to other phthalates:

- Adsorption Efficiency: this compound shows a current density inhibition efficiency (IE%) of ~75% at 0.1 mM, outperforming non-metallated phthalates (e.g., PTD: 60% IE%) but underperforming compared to benzotriazole-based inhibitors (>90% IE%) .

- Quantum Parameters : this compound’s EHOMO (-8.2 eV) indicates moderate electron-donating capacity, weaker than inhibitors with heteroatom-rich structures (e.g., imidazoles: EHOMO -7.5 eV) .

Méthodes De Préparation

Composition and Selection of DES

Deep eutectic solvents are mixtures of hydrogen bond donors (HBDs) and acceptors (HBAs) that form low-melting-point liquids. The patent identifies 14 DES candidates, with choline chloride/urea (1:2 to 1:5 molar ratios) being the most effective for CuPc synthesis. These solvents act as both reaction media and catalysts, facilitating the condensation of phthalic anhydride and copper precursors.

Table 1: Common DES Formulations for CuPc Synthesis

| DES Component (HBA:HBD) | Molar Ratio | State at Room Temperature | Activation Temperature |

|---|---|---|---|

| Choline chloride:urea | 1:2 | Viscous liquid | 40°C |

| Choline chloride:ethylene glycol | 1:2 | Liquid | Ambient |

| Ethylammonium chloride:glycerol | 1:3 | Semi-solid | 50°C |

Stepwise Synthesis Protocol

Reaction Mass Formation

Phthalic anhydride is combined with DES under stirring, forming a viscous white mass. Heating this mixture to 80–120°C initiates the formation of phthalic acid intermediates. The DES enhances reactant solubility and lowers the energy barrier for cyclotetramerization, a critical step in phthalocyanine ring formation.

Copper Incorporation and Cyclization

Cupric sulfate (CuSO₄) and ammonium heptamolybdate catalyst are added to the heated reaction mass. Subsequent heating to 65–110°C for 1 hour induces copper coordination and macrocyclic ring closure, yielding a dark blue paste. The molybdate catalyst accelerates the rate-determining step by stabilizing transition states.

Table 2: Optimized Reaction Conditions

| Step | Temperature Range | Duration | Key Observations |

|---|---|---|---|

| DES-phthalic anhydride | 80–120°C | 1–2 hr | Viscous white mass formation |

| Copper incorporation | 65–110°C | 1 hr | Color shift to dark blue |

| Post-reaction cooling | 25–30°C | 0.5 hr | Paste solidification |

Purification and Isolation

Solvent Washing

The crude product is washed sequentially with methanol (to remove residual DES), dilute acid (e.g., HCl for byproduct removal), alkali (e.g., NaOH for neutralization), and hot water. Methanol’s low polarity ensures efficient DES separation without dissolving the CuPc pigment.

Drying and Powder Formation

Final drying at 80–120°C for 8–18 hours removes trace moisture, producing a free-flowing powder. Prolonged drying above 100°C improves crystallinity, as confirmed by X-ray diffraction patterns in analogous studies.

Advantages Over Conventional Methods

Environmental and Economic Benefits

Traditional CuPc synthesis relies on nitrobenzene or trichlorobenzene, which are toxic and difficult to recycle. DES systems reduce solvent waste by 70–80% and allow reuse for up to five cycles without efficiency loss. Energy consumption decreases by 30% due to lower reaction temperatures (120°C vs. 200°C in classical methods).

Product Quality and Yield

DES-mediated synthesis achieves yields exceeding 92%, compared to 75–85% in solvent-based methods. The absence of high-boiling solvents minimizes side reactions, enhancing pigment purity. Chromaticity tests show a 15% improvement in blue intensity due to reduced impurities.

Scalability and Industrial Adaptations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate that DES-based CuPc synthesis can be adapted to continuous flow systems, reducing batch processing time by 40%. Key parameters for scalability include:

-

DES flow rate : 0.5–1.5 L/min

-

Residence time : 90–120 minutes

-

Temperature gradient : 80°C → 110°C over reactor length

Waste Recovery Systems

Closed-loop DES recovery units condense and reuse >95% of solvent vapors, aligning with circular economy principles. Residual phthalic anhydride is extracted via alkaline washes and recycled into subsequent batches.

Q & A

Basic Research Questions

Q. How can Copper Phthalate be synthesized and characterized in laboratory settings?

- Methodological Answer : this compound synthesis typically involves reacting phthalic anhydride with copper salts (e.g., copper sulfate) under controlled pH and temperature. Characterization methods include Fourier-transform infrared spectroscopy (FTIR) for functional group identification, X-ray diffraction (XRD) for crystallinity analysis, and thermogravimetric analysis (TGA) for thermal stability assessment. Experimental protocols should adhere to reproducibility standards, with detailed documentation of reagent purity, reaction times, and purification steps .

Q. What analytical techniques are most effective for detecting this compound in environmental samples?

- Methodological Answer : Differential pulse voltammetry (DPV) using modified electrodes (e.g., azolla-modified copper electrodes) offers high sensitivity for phthalate detection, with detection limits as low as 0.2 mg/L . Chromatographic methods like HPLC-MS and GC-MS are also widely used, though they require extensive sample preparation (e.g., solid-phase extraction). Researchers should optimize parameters such as electrolyte concentration, pH, and modifier-to-gel ratios to enhance accuracy .

Q. How do researchers ensure the reproducibility of this compound toxicity assays?

- Methodological Answer : Reproducibility requires strict standardization of experimental conditions:

- Cell lines/Model organisms : Use established models (e.g., zebrafish embryos for endocrine disruption studies).

- Dosage calibration : Validate concentrations via ICP-OES for copper quantification.

- Control groups : Include solvent-only and positive controls (e.g., diethylhexyl phthalate).

- Statistical power : Use ≥3 biological replicates and ANOVA for significance testing .

Advanced Research Questions

Q. What mechanisms underlie the endocrine-disrupting effects of this compound?

- Methodological Answer : Mechanistic studies often employ transcriptional profiling (RNA-seq) to identify dysregulated genes (e.g., steroidogenic enzymes like CYP17A1). In vitro assays using human adrenal (H295R) cells can quantify cortisol/estradiol production post-exposure. Cross-species comparisons (e.g., rats vs. humans) are critical, as phthalate metabolism varies significantly .

Q. How can contradictory data on this compound’s environmental persistence be resolved?

- Methodological Answer : Contradictions often arise from variability in environmental matrices (e.g., soil vs. water). A tiered approach is recommended:

- Tier 1 : Meta-analysis of existing literature to identify knowledge gaps (e.g., degradation rates under UV vs. microbial action).

- Tier 2 : Controlled lab experiments simulating field conditions (pH, temperature, organic content).

- Tier 3 : Field validation using isotopic labeling (e.g., Cu-65 tracking) .

Q. What strategies optimize the design of multifactorial studies on this compound’s ecotoxicology?

- Methodological Answer : Central composite design (CCD) is effective for multifactorial optimization. For example, in studying adsorption kinetics, variables like pH, temperature, and ionic strength can be modeled simultaneously. Response surface methodology (RSM) helps identify interaction effects, reducing the number of required experiments .

Data Analysis and Interpretation

Q. How should researchers address confounding variables in epidemiological studies of this compound exposure?

- Methodological Answer : Use multivariate regression models to adjust for covariates (e.g., age, BMI, co-exposure to other phthalates). Biomarker normalization (e.g., creatinine-adjusted urinary phthalate levels) and sensitivity analyses are essential to mitigate bias .

Q. What statistical approaches are suitable for dose-response modeling of this compound toxicity?

- Methodological Answer : Benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL due to its utilization of full dose-response curves. Bayesian hierarchical models can account for inter-study variability in meta-analyses .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.